[4-(1,3,4-Oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
Description
[4-(1,3,4-Oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is a hybrid heterocyclic compound featuring a morpholine ring, a thiomorpholine ring, and a 1,3,4-oxadiazole moiety. Morpholine derivatives are widely studied for their conformational flexibility and ability to enhance solubility and bioavailability in drug design . The thiomorpholine component introduces sulfur into the structure, which can influence electronic properties and metabolic stability compared to oxygen-containing analogs . The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its hydrogen-bonding capacity and role in enhancing binding affinity to biological targets .
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c17-12(16-2-5-20-6-3-16)10-7-15(1-4-18-10)8-11-14-13-9-19-11/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXXSFDTRTWWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NN=CO2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(1,3,4-Oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and the various biological activities it exhibits, particularly focusing on antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from morpholine and oxadiazole derivatives. The general synthetic route includes:
- Formation of Oxadiazole Ring : The oxadiazole moiety is synthesized through the reaction of hydrazides with carbon disulfide or other suitable reagents.
- Mannich Reaction : The morpholine derivative is introduced via a Mannich reaction involving formaldehyde and secondary amines.
- Thiomorpholine Integration : Thiomorpholine is then coupled to the oxadiazole-containing morpholine to yield the final product.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance:
- In vitro Studies : A series of oxadiazole derivatives were screened for antibacterial and antifungal activities. Compounds similar to this compound showed promising activity against common pathogens such as Escherichia coli and Candida albicans .
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| [4-(1,3,4-Oxadiazol...) | Moderate against E. coli | Significant against C. albicans |
| 5-(Morpholin-4-ylmethyl)... | High against P. aeruginosa | Moderate against C. albicans |
Anticancer Activity
The potential anticancer effects of oxadiazole derivatives have been explored in various studies:
- Histone Deacetylase Inhibition : Some derivatives have been shown to inhibit histone deacetylase (HDAC), a target for cancer therapy. This inhibition can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Cycle Arrest : By affecting histone modifications, it can induce cell cycle arrest in cancer cells.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a structurally similar oxadiazole derivative exhibited significant antibacterial activity in a murine model of bacterial infection.
- Anticancer Trials : Clinical trials involving HDAC inhibitors have shown improved outcomes in patients with various malignancies when used in combination with traditional chemotherapeutics.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds containing a 1,3,4-oxadiazole moiety:
Use as Anticancer Drugs
1,3,4-oxadiazoles are used in the development of anticancer drugs .
Synthesis Methods A common method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves reacting acylhydrazides with CS2 in an alcoholic alkaline solution, followed by acidification .
Telomerase Inhibitors
- Benzimidazole-containing 1,3,4-oxadiazoles have been synthesized and screened against various cancer cell lines, with some derivatives showing significant cytotoxicity . For example, one compound showed a MID GI50 value of 2.09 against leukemia, melanoma, and other leukemia cell lines, which was comparable to marketed anticancer drugs .
- 2-chloropyridine derivatives containing a 1,3,4-oxadiazole moiety have demonstrated telomerase inhibitory activity against gastric cancer cell lines . Two compounds showed significant telomerase inhibitory activity (IC50 = 2.3 ± 0.07 µM and 2.56 ± 0.11, respectively) compared to ethidium bromide (IC50 = 2.5 ± 0.23) .
- 1,3,4-oxadiazole derivatives bearing pyridine and acylhydrazone moieties have been synthesized and screened for anticancer activity, with one compound showing potent inhibition against four cancer cell lines (HEPG2, MCF7, SW1116, BGC823) .
- 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have been evaluated for anticancer potential against breast cancer cell lines, with some derivatives showing high potency against MCF-7 cells and thymidine phosphorylase enzyme inhibitory activity .
- Complex 1,3,4-oxadiazole derivatives have demonstrated in vitro anticancer potency against leukemia cell lines . One compound, 2-(1,3,4-triphenylpyrazol-5-yl)-5-phenyl-1,3,4-oxadiazole, showed promising activity against CCRF-CEM, K-562, MOLT-4, PRMI-8226, and SR leukemia cell lines .
- 1,3,4-oxadiazole derivatives possessing a sulfonamide moiety have been designed and synthesized, with some exhibiting high potency and broad-spectrum antiproliferative activity against various human cancer cell lines .
Other potential applications
Additional Information
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound’s synthesis may resemble methods for morpholine-thiazole hybrids (e.g., reflux in acetic acid or DMF-based crystallization ). However, the inclusion of oxadiazole likely requires additional steps, such as cyclodehydration of diacylhydrazides .
Physicochemical and Pharmacological Properties
Table 2: Comparative Properties of Analogues
Key Observations :
- Lipophilicity : The target compound’s LogP is expected to be higher than thiomorpholine derivatives due to the oxadiazole group, aligning with oxadiazole-containing analogs .
- However, the thiomorpholine component may confer distinct metabolic stability compared to morpholine-sulfonyl hybrids .
Crystallographic and Conformational Analysis
While the target compound lacks reported crystallographic data, analogs like Compound 5 exhibit isostructural triclinic packing with planar conformations except for perpendicular fluorophenyl groups . The thiomorpholine ring’s sulfur atom may introduce torsional flexibility compared to morpholine, as seen in thiomorpholine-phenol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
